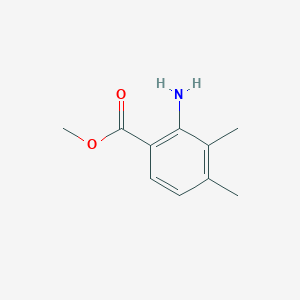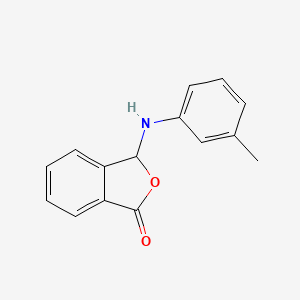![molecular formula C19H19N5O2S2 B2514016 1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1211223-80-1](/img/structure/B2514016.png)
1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea, is a complex molecule that appears to be designed for biological activity, given its structural features that are common in drug design. The molecule contains a thiazolo[3,2-b][1,2,4]triazole core, which is a heterocyclic structure known for its potential pharmacological properties. Attached to this core are a 4-methoxyphenyl group and a thiophen-2-ylurea moiety, both of which are structural elements that could contribute to the molecule's interaction with biological targets.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related compounds. For instance, the first paper discusses the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a similar urea functionality and the presence of an aryl group . The synthesis involves optimizing the spacer length and testing compounds with greater conformational flexibility, which could be relevant for the synthesis of the compound . The second paper does not provide direct synthesis information for the compound but discusses the synthesis of pyridylthiazole-based ureas, which could offer insights into the synthesis of thiazole-containing ureas .
Molecular Structure Analysis
The molecular structure of the compound likely features multiple points of conformational flexibility, as well as potential for hydrogen bonding and pi-pi interactions due to the presence of the urea linkage and aromatic groups. The methoxy group on the phenyl ring could influence the electronic properties of the molecule and potentially its binding affinity to biological targets. The thiazolo[3,2-b][1,2,4]triazole core is a rigid structure that could provide a stable scaffold for the rest of the molecule.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both hydrophobic (aromatic rings, thiazole) and potentially hydrophilic (urea linkage) regions suggests that the compound could have a moderate level of solubility in polar solvents. The molecule's conformational flexibility and the presence of hydrogen bond donors and acceptors could also affect its physical properties, such as melting point and boiling point, as well as its chemical reactivity and stability.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A range of fused and non-fused 1,2,4-triazole derivatives, including structures related to the compound , were synthesized using both microwave-assisted and conventional methods. These derivatives demonstrated antimicrobial, anti-lipase, and antiurease activities, indicating their potential in therapeutic and biochemical applications (Özil, Bodur, Ülker, & Kahveci, 2015).
Anticancer Properties
Modifications of compounds structurally similar to the chemical have shown remarkable anticancer effects. Specifically, certain derivatives exhibited potent antiproliferative activities against human cancer cell lines and demonstrated reduced acute oral toxicity, highlighting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Structural Analysis
The synthesis and structural analysis of compounds related to the chemical have been conducted, utilizing techniques like X-ray crystallography, NMR, MS, and IR. These studies provide valuable insights into the molecular architecture and properties of these compounds, which is crucial for understanding their interaction with biological targets and potential applications (Dong & Wang, 2005).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12-15(9-10-20-18(25)21-16-4-3-11-27-16)28-19-22-17(23-24(12)19)13-5-7-14(26-2)8-6-13/h3-8,11H,9-10H2,1-2H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINTYRXSNCBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)
![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2513950.png)
![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)
![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)